molecular formula C12H11NO3 B1203373 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione CAS No. 79664-58-7

7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione

Cat. No. B1203373
CAS RN: 79664-58-7
M. Wt: 217.22 g/mol
InChI Key: CYEQNCOGYHCBOC-UHFFFAOYSA-N
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Description

7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione is an isoquinolinequinone antimicrobial metabolite . It was isolated from a marine sponge, Reniera sp .


Synthesis Analysis

The synthesis of 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione was achieved as part of the synthesis of three isoquinolinequinone antimicrobial metabolites . The other two metabolites synthesized were renierone and N-formyl-1,2-dihydrorenierone .

Scientific Research Applications

  • Synthetic Methods and Derivatives : The compound has been synthesized as part of studies on antibiotic alkaloids like renierone and mimocin. The synthesis involved regioselective oxidation of 5-oxygenated isoquinoline, based on thermal electrocyclic reactions (Kuwabara et al., 2004).

  • Anticancer Properties : Some derivatives of quinoline-5,8-diones, which include structures related to 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione, have shown potent anticancer activities. These compounds exhibit inhibitory activities against tubulin polymerization and HSP90, a molecular chaperone involved in cancer cell growth (Nepali et al., 2016).

  • Bioactive Compounds from Marine Sponges : A study on an undescribed Philippine marine sponge identified 1,6-dimethyl-7-methoxy-5,8-dihydroisoquinoline-5,8-dione as one of the bioactive isoquinoline quinones. This compound showed insecticidal activity and was active against certain bacteria and a fungus (Edrada et al., 1996).

  • Reactions and Transformations : Research has explored various reactions involving isoquinoline-5,8-diones, including regiospecific formations of derivatives. These studies contribute to understanding the chemistry and potential applications of compounds like 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione (Nebois & Fillion, 1991).

  • Molecular Structure Analysis : The compound's structure and properties have been studied through methods like proton magnetic resonance, aiding in the differentiation of isomeric compounds (Waigh, 1980).

properties

IUPAC Name

7-methoxy-1,6-dimethylisoquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-10(14)8-4-5-13-7(2)9(8)11(15)12(6)16-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEQNCOGYHCBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CN=C2C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229826
Record name 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione

CAS RN

79664-58-7
Record name 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079664587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A KUBO, S NAKAHARA, K INABA… - Chemical and …, 1986 - jstage.jst.go.jp
5,8-dione and N-Formyl-1,2-dihydrorenierone, Antimicrobial Page 1 4056 Vol. 34 (1986) [Chenr Pharm. Bun} 34(10)4056—4068(1986) Synthesis of Renierone, 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline5,8-dione …
Number of citations: 31 www.jstage.jst.go.jp
久保陽徳, 中原伸輔, 稲葉勝利, 北原嘉泰 - … and Pharmaceutical Bulletin, 1986 - jlc.jst.go.jp
Three isoquinolinequinone antimicrobial metabolites, renierone (3), 7-methoxy-1, 6-dimethyl-5, 8-dihydroisoquinoline-5, 8-dione (4) and N-formyl-1, 2-dihydrorenierone (6), isolated …
Number of citations: 3 jlc.jst.go.jp
Y KITAHARA, S NAKAHARA, R NUMATA… - Chemical and …, 1985 - jstage.jst.go.jp
Many carbon-13 nuclear magnetic resonance (” C-NMR) studies concerning quinones have appeared in the literature since carbon—13 pulse Fourier-transform NMR spectroscopy has …
Number of citations: 25 www.jstage.jst.go.jp
M Alajarin, M Marin‐Luna… - European Journal of …, 2012 - Wiley Online Library
Selected recent developments in the chemistry of ketenimines are presented, demonstrating that heterocumulenes of this class are versatile reactive intermediates in the synthesis of …
Q Wu, SW Li, NJ de Voogd, H Wang, LG Yao… - Marine Life Science & …, 2021 - Springer
The dietary relationship study between marine sponge Xestospongia sp. and its nudibranch predators Jorunna funebris based on the discovery of isoquinolinequinones has long been …
Number of citations: 8 link.springer.com
X Bai, Y Liu, H Wang, H Zhang - Molecules, 2021 - mdpi.com
Marine sponges are one of the prolific producers of bioactive natural products with therapeutic potential. As an important subgenus of Haliclona, Reniera sponges are mainly distributed …
Number of citations: 7 www.mdpi.com
J Campanini-Salinas, J Andrades-Lagos… - Molecules, 2018 - mdpi.com
A rapid emergence of resistant bacteria is occurring worldwide, endangering the efficacy of antibiotics and reducing the therapeutic arsenal available for treatment of infectious diseases…
Number of citations: 13 www.mdpi.com
J Andrades-Lagos, D Vásquez-Velásquez… - …, 2018 - search.ebscohost.com
A rapid emergence of resistant bacteria is occurring worldwide, endangering the efficacy of antibiotics and reducing the therapeutic arsenal available for treatment of infectious diseases…
Number of citations: 0 search.ebscohost.com
A Park - 1993 - search.proquest.com
This study is concerned with the chemical investigations of secondary metabolites from three different organisms, a tunicate Lissoclinum patella from New Guinea and Australia, a …
Number of citations: 1 search.proquest.com

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